molecular formula C23H26N2O2 B12338874 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol

2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol

Katalognummer: B12338874
Molekulargewicht: 362.5 g/mol
InChI-Schlüssel: YVIBHDYYYIJWQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol typically involves multi-step organic reactions. One common method includes the reaction of 3-(dimethylamino)benzaldehyde with phenol in the presence of a catalyst to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

While detailed industrial production methods are not widely documented, it is likely that large-scale synthesis follows similar principles as laboratory synthesis but with optimized conditions for scalability. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenols, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, while the dimethylamino groups can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.

    3-(Dimethylamino)phenol: Contains a dimethylamino group attached to a phenol ring.

    Bisphenol A: Contains two phenol groups connected by a methyl bridge.

Uniqueness

2-(Bis(3-(dimethylamino)phenyl)(hydroxy)methyl)phenol is unique due to its combination of two dimethylamino groups and a hydroxyl group attached to a central phenyl ring. This structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C23H26N2O2

Molekulargewicht

362.5 g/mol

IUPAC-Name

2-[bis[3-(dimethylamino)phenyl]-hydroxymethyl]phenol

InChI

InChI=1S/C23H26N2O2/c1-24(2)19-11-7-9-17(15-19)23(27,21-13-5-6-14-22(21)26)18-10-8-12-20(16-18)25(3)4/h5-16,26-27H,1-4H3

InChI-Schlüssel

YVIBHDYYYIJWQI-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1)C(C2=CC(=CC=C2)N(C)C)(C3=CC=CC=C3O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.